molecular formula C17H20FN5O3 B2955570 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049475-91-3

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2955570
CAS No.: 1049475-91-3
M. Wt: 361.377
InChI Key: BKVOBAYHJFUMGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a piperazine ring attached to a 2-fluorophenyl group and an isoxazole ring. The exact 3D conformation would depend on the specific stereochemistry at each chiral center in the molecule .


Chemical Reactions Analysis

As for the chemical reactions, it’s difficult to predict without specific context. The reactivity of this compound would depend on the specific functional groups present and their relative positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and melting/boiling points would need to be determined experimentally .

Scientific Research Applications

Biological Activity and Pharmaceutical Potential

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide and its derivatives have been explored for various biological activities. A study by Başoğlu et al. (2013) synthesized compounds with similar structures and tested them for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, with two showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).

Targeted Drug Design

In the realm of targeted drug design, compounds with a similar structure have been synthesized for specific pharmacological targets. For instance, Srinivas et al. (2015) found that 1,2-oxazine derivatives of a similar structure are potent and selective inhibitors of cyclooxygenase-2 (COX2), demonstrating their potential in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).

Neuropharmacology and Neuroimaging

In neuropharmacology and neuroimaging, related compounds have shown promise. García et al. (2014) synthesized carboxamide derivatives and tested them as high-affinity antagonists for the 5-HT1A receptor, with one compound showing high brain uptake and slow brain clearance, suggesting its potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial and Antibacterial Evaluation

Several studies have synthesized derivatives of this compound for antimicrobial and antibacterial evaluation. Varshney et al. (2009) synthesized isoxazolinyl oxazolidinones derivatives and evaluated them against various resistant Gram-positive and Gram-negative bacteria, finding that most compounds showed lower MIC values compared to linezolid against various bacterial strains (Varshney et al., 2009).

Mechanism of Action

The mechanism of action in a biological system would depend on the specific biological targets of this compound. Piperazine rings are common in many drugs and can interact with a variety of biological targets. Similarly, isoxazole rings are found in various drugs and can have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all new compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its biological activity. It could also involve the development of analogs with improved properties or activity .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c18-13-3-1-2-4-14(13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVOBAYHJFUMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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